4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid
Description
4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid (CAS: 1006466-28-9, Mol. Wt.: 245.28) is a benzoic acid derivative featuring a 1,5-dimethylpyrazole moiety linked via a methylene-amino group. The carboxylic acid group facilitates hydrogen bonding and metal coordination, while the pyrazole ring contributes to electronic delocalization and steric effects .
Properties
IUPAC Name |
4-[(1,5-dimethylpyrazol-4-yl)methylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-11(8-15-16(9)2)7-14-12-5-3-10(4-6-12)13(17)18/h3-6,8,14H,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWSSQTXGUKAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid typically involves the reaction of (1,5-dimethyl-1H-pyrazol-4-yl)methanol with 4-aminobenzoic acid in the presence of a suitable solvent like acetonitrile. The reaction mixture is stirred at room temperature for several days, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Carboxylic Acid-Based Reactions
The benzoic acid group undergoes classical acid-catalyzed and nucleophilic reactions:
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Key Insight : Esterification proceeds with >80% yield under reflux, while amidation requires activation of the carboxylic acid via SOCl<sub>2</sub> to form reactive acyl chlorides .
Amine-Facilitated Reactions
The secondary amine bridge enables alkylation and acylation:
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Example : Reaction with 3,5-dimethylpyrazol-1-yl methanol in acetonitrile yields N-alkylated products (85% yield) . Schiff bases formed with aromatic aldehydes exhibit enhanced biological activity .
Pyrazole Ring Reactivity
The 1,5-dimethylpyrazole moiety participates in electrophilic substitutions and coordination chemistry:
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Notable Finding : Nitration at the pyrazole C4 position occurs selectively due to steric hindrance from methyl groups . Metal complexes show improved solubility and bioactivity .
Multi-Step Synthetic Pathways
Case studies from peer-reviewed synthesis:
Example 2: Tosylate Intermediate Route
N-Alkylation using a tosylated oxazoline derivative and pyrazole in DMSO/KOH produces biheterocyclic derivatives with >90% yield .
Analytical Characterization
Reaction monitoring employs:
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TLC : R<sub>f</sub> values tracked using silica gel plates (ethyl acetate/hexane).
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NMR : <sup>13</sup>C NMR confirms esterification (C=O at ~170 ppm) and alkylation (CH<sub>2</sub> at 40–50 ppm) .
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HPLC : Purity >95% achieved via reverse-phase C18 columns.
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1 = Highest) | Preferred Reagents |
|---|---|---|
| Carboxylic Acid | 1 | SOCl<sub>2</sub>, alcohols |
| Secondary Amine | 2 | Alkyl halides, acyl chlorides |
| Pyrazole Ring | 3 | HNO<sub>3</sub>, metal salts |
Scientific Research Applications
4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including heterocyclic compounds and coordination complexes.
Material Science: The compound can be used in the development of new materials with specific properties, such as coordination polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The benzoic acid moiety can also participate in various binding interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with analogs differing in substituent positions, functional groups, and molecular weight:
Key Observations:
- Substituent Position on Pyrazole : The target compound’s 1,5-dimethylpyrazole group differs from P2’s 3,5-dimethyl substitution (). This positional variance alters electron distribution, affecting corrosion inhibition efficiency. P2 demonstrated superior performance in acidic media due to optimized adsorption via the benzoic acid group .
- Salt Formation : The hydrochloride salt () enhances solubility, critical for biological or industrial applications requiring aqueous compatibility.
- Extended Conjugation: Derivatives with thiazolidinone and arylidene groups () exhibit stronger enzyme inhibition, highlighting the role of conjugated systems in target binding.
Corrosion Inhibition
- Target Compound vs. P2 : In 1 M HCl, P2 (3,5-dimethylpyrazole) showed higher inhibition efficiency (85%) compared to pyridine-based P1 (72%), attributed to the benzoic acid group’s chelation with steel surfaces . The target compound’s 1,5-dimethylpyrazole may offer similar or improved performance, but direct comparative data are lacking.
- Mechanism : Benzoic acid derivatives adsorb onto metal surfaces via carboxylate-metal coordination and hydrogen bonding, forming protective layers .
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Packing : Pyrazole-benzoic acid hybrids often form hydrogen-bonded dimers via carboxylic acid groups. For example, reports R factor = 0.041 for a related Schiff base, indicating high crystallographic precision .
- Graph Set Analysis : Hydrogen-bonding patterns (e.g., $ \text{N–H} \cdots \text{O} $, $ \text{O–H} \cdots \text{N} $) in such compounds stabilize crystal lattices and influence solubility .
Biological Activity
4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Pyrazole compounds are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C12H14N4O2
- SMILES Notation : CC1=C(NC(=C1)C(=O)O)N=N1C(=C(C)N=N1)C
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities. The specific activities associated with this compound include:
- Anticancer Activity : Several studies have reported that pyrazole compounds can inhibit the growth of various cancer cell lines. For instance, compounds with similar structural motifs have shown cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values ranging from 2.43 to 14.65 μM .
- Anti-inflammatory Effects : Pyrazole derivatives are known to modulate inflammatory pathways. They may inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : Studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .
- Microtubule Destabilization : Some pyrazole-based compounds act as microtubule-destabilizing agents, affecting cell division and growth .
Case Study 1: Anticancer Activity
A study focused on a series of pyrazole derivatives demonstrated significant anticancer properties. Among these, compounds analogous to this compound exhibited promising growth inhibition against MDA-MB-231 cells with an IC50 value of approximately 7.84 μM . The mechanism involved apoptosis induction and disruption of microtubule assembly.
Case Study 2: Anti-inflammatory Potential
Research has indicated that pyrazole derivatives can effectively reduce inflammation markers in vitro. For instance, compounds similar to this compound showed a reduction in prostaglandin E2 production by inhibiting COX enzymes .
Comparative Analysis with Related Compounds
The table below summarizes the biological activities of selected pyrazole derivatives compared to this compound:
| Compound Name | Anticancer Activity (IC50 μM) | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | ~7.84 (MDA-MB-231) | Moderate | Apoptosis induction |
| Compound A | 2.43 (MDA-MB-231) | High | Microtubule destabilization |
| Compound B | 14.65 (HepG2) | Low | Enzyme inhibition |
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for preparing 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Alkylation of 1,5-dimethyl-1H-pyrazole using alkylating agents (e.g., benzyl chloride) in the presence of strong bases (e.g., NaH or KOtBu) and solvents like DMF or THF at elevated temperatures .
- Step 2: Coupling the pyrazole intermediate with a benzoic acid derivative via nucleophilic substitution or condensation.
- Critical Conditions:
Troubleshooting: Low yields may arise from incomplete alkylation; monitor reaction progress via TLC or HPLC .
Basic: What analytical techniques are recommended for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC):
- Use C18 columns with acetonitrile/water gradients (95:5 to 50:50) to assess purity (>98% required for biological assays) .
- Mass Spectrometry (HRMS):
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?
Answer:
- Modification Strategies:
- Assays:
- Antimicrobial: Broth microdilution (MIC values against S. aureus and E. coli) .
- Enzyme Inhibition: Fluorescence-based assays for kinase or protease targets .
- Data Interpretation: Correlate electronic effects (Hammett σ values) with activity trends .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from:
- Assay Variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Compound Purity: Re-evaluate impurities via HPLC; even 2% impurities can skew IC₅₀ values .
- Solvent Effects: DMSO concentrations >1% may inhibit bacterial growth, leading to false positives .
- Statistical Validation: Use triplicate experiments with positive/negative controls (e.g., ciprofloxacin for antimicrobial studies) .
Basic: What are the best practices for ensuring compound stability during storage?
Answer:
- Storage Conditions:
- Solid Form: Store at −20°C in amber vials under argon to prevent oxidation .
- Solution Form: Use anhydrous DMSO; avoid repeated freeze-thaw cycles .
- Stability Monitoring:
Advanced: How can computational methods predict interaction mechanisms with biological targets?
Answer:
- Docking Studies: Use AutoDock Vina to model binding to targets (e.g., COX-2 or β-lactamases). The pyrazole ring often occupies hydrophobic pockets, while the benzoic acid moiety engages in hydrogen bonding .
- MD Simulations: GROMACS simulations (100 ns) assess binding stability; analyze RMSD (<2 Å indicates stable complexes) .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors on the benzoic acid) using Schrödinger Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
